Benzoyl chloride, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-
Description
Benzoyl chloride derivatives are critical intermediates in organic synthesis, pharmaceuticals, and material science. This structural modification introduces steric bulk and alters electronic properties compared to simpler benzoyl chlorides. The TBDPS group is widely used in organic chemistry as a protective group for alcohols due to its stability under various reaction conditions .
Key properties of this compound include:
- Molecular Weight: Higher than unsubstituted benzoyl chloride (C₇H₅ClO, MW 140.57) due to the TBDPS group.
- Reactivity: The silyl ether group may reduce electrophilicity at the carbonyl carbon compared to electron-withdrawing substituents (e.g., nitro groups).
- Applications: Likely used in controlled syntheses requiring selective protection/deprotection strategies, such as peptide or polymer chemistry.
Properties
CAS No. |
129452-86-4 |
|---|---|
Molecular Formula |
C24H25ClO2Si |
Molecular Weight |
409.0 g/mol |
IUPAC Name |
2-[[tert-butyl(diphenyl)silyl]oxymethyl]benzoyl chloride |
InChI |
InChI=1S/C24H25ClO2Si/c1-24(2,3)28(20-13-6-4-7-14-20,21-15-8-5-9-16-21)27-18-19-12-10-11-17-22(19)23(25)26/h4-17H,18H2,1-3H3 |
InChI Key |
KYIVQONPICNRRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC=CC=C3C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Detailed Reaction Conditions
Silylation Reaction:
Typically performed in anhydrous solvents such as dichloromethane or tetrahydrofuran at low temperatures (0 to 25 °C) with a base like imidazole or triethylamine to scavenge HCl generated during the reaction.Acylation Reaction:
The silyl-protected alcohol is treated with benzoyl chloride in the presence of a base (e.g., pyridine) to facilitate nucleophilic attack on the acyl chloride, forming the ester linkage.Purification:
The product is purified by flash column chromatography or distillation under reduced pressure to remove impurities and unreacted starting materials.
Industrial Scale Considerations
Industrial synthesis optimizes several parameters to maximize yield and purity:
- Use of continuous flow reactors to improve reaction control and scalability.
- Employment of high-pressure reactors to enhance reaction rates.
- Advanced purification techniques such as recrystallization and preparative chromatography.
- Careful control of moisture and temperature to prevent hydrolysis of acid chlorides and decomposition of silyl ethers.
Chemical Reaction Analysis
Reaction Types Involved
- Silylation (Protection): Formation of silyl ethers by nucleophilic substitution of the hydroxyl proton with a silyl chloride.
- Acylation: Nucleophilic acyl substitution where the silyl-protected alcohol attacks the benzoyl chloride carbonyl carbon.
- Possible Side Reactions: Hydrolysis of acid chlorides, cleavage of silyl ethers under acidic or basic conditions, and polymerization of reactive intermediates if moisture is present.
Common Reagents and Catalysts
| Reaction Step | Reagents/Catalysts | Solvents | Temperature Range |
|---|---|---|---|
| Silylation | tert-Butyldiphenylsilyl chloride, imidazole or triethylamine | Dichloromethane, THF | 0–25 °C |
| Acylation | Benzoyl chloride, pyridine | Dichloromethane | 0–25 °C |
Data Tables from Literature
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Silyl Protection | TBDPS-Cl, imidazole, DCM, 0–25 °C | 85–95 | High selectivity, moisture sensitive |
| Acylation | Benzoyl chloride, pyridine, DCM, 0–25 °C | 80–90 | Requires anhydrous conditions |
| Purification | Flash chromatography or distillation | — | Ensures removal of unreacted materials |
Note: Yields are typical ranges based on reported experimental procedures.
Chemical Reactions Analysis
Types of Reactions
Benzoyl chloride, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form benzoic acid and the corresponding silyl alcohol.
Oxidation and Reduction: It can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Bases: Such as triethylamine, are used to neutralize the by-products and drive the reaction to completion.
Solvents: Organic solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Major Products Formed
Substituted Benzoyl Derivatives: Formed through substitution reactions.
Benzoic Acid: Formed through hydrolysis.
Silyl Alcohols: Formed as a by-product in hydrolysis reactions.
Scientific Research Applications
Benzoyl chloride, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce benzoyl groups into molecules.
Biology: Employed in the modification of biomolecules for various studies.
Medicine: Investigated for its potential use in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzoyl chloride, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- involves the formation of reactive intermediates that can interact with various molecular targets. The silyl ether group can be cleaved under specific conditions, releasing the benzoyl chloride moiety, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Structural and Electronic Differences
The TBDPS-modified benzoyl chloride is compared below with other substituted benzoyl chlorides:
Key Observations :
- The TBDPS group in the target compound provides significant steric hindrance, reducing reaction rates in nucleophilic acyl substitutions compared to smaller substituents like -NO₂ or -OCH₃ .
- Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Benzoyl chloride, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, and how does the bulky silyl ether group influence reaction conditions?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or thionyl chloride-mediated conversion of the corresponding benzoic acid derivative. The tert-butyldiphenylsilyl (TBDPS) group introduces steric hindrance, necessitating anhydrous conditions and extended reaction times to prevent premature hydrolysis. Purification often requires silica gel chromatography under inert atmospheres to preserve the acid-sensitive silyl ether .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, particularly the silyl ether moiety?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical. The ²⁹Si NMR signal near 10–20 ppm confirms the TBDPS group. Infrared (IR) spectroscopy identifies the acyl chloride (C=O stretch ~1770 cm⁻¹) and silyl ether (Si-O-C stretch ~1100 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight .
Q. How does the TBDPS group affect the compound’s reactivity in nucleophilic acyl substitution reactions compared to unsubstituted benzoyl chloride?
- Methodological Answer : The bulky TBDPS group reduces reaction rates with nucleophiles (e.g., amines, alcohols) due to steric hindrance. Kinetic studies show a 2–3-fold decrease in acylation efficiency compared to benzoyl chloride. Strategies like using polar aprotic solvents (e.g., DMF) or elevated temperatures (50–70°C) can mitigate this .
Q. What purification challenges arise due to the compound’s hydrolytic sensitivity, and how are they addressed?
- Methodological Answer : The TBDPS group is prone to acid- or moisture-induced cleavage. Purification requires strictly anhydrous solvents (e.g., distilled THF), inert gas environments, and avoidance of acidic workup. Column chromatography with neutral alumina or silica deactivated with triethylamine is recommended .
Advanced Research Questions
Q. How can researchers reconcile conflicting carcinogenicity classifications (IARC Group 2A vs. EPA B2) for benzoyl chloride derivatives, and what experimental designs resolve these discrepancies?
- Methodological Answer : Discrepancies arise from limited animal data and mechanistic uncertainty. Advanced studies should include:
- Long-term bioassays in multiple species (rats, mice) via inhalation and dermal routes.
- Metabolite profiling (e.g., LC-MS/MS) to identify reactive intermediates (e.g., benzaldehyde derivatives).
- Genotoxicity assays (Ames test, micronucleus) to assess DNA damage potential .
Q. What strategies optimize benzoyl chloride derivatization in LC-MS metabolomics when steric hindrance from the TBDPS group reduces labeling efficiency?
- Methodological Answer :
- Pre-derivatization functionalization : Introduce a linker (e.g., ethylene glycol) to distance the acyl chloride from the TBDPS group.
- Microwave-assisted reactions : Reduce reaction time from hours to minutes while maintaining yield.
- Isotope-coded internal standards : Use deuterated benzoyl chloride to normalize quantification errors caused by incomplete derivatization .
Q. How does computational modeling predict the compound’s reactivity in enzyme-catalyzed acylation reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations reveal that the TBDPS group destabilizes transition states by 10–15 kcal/mol compared to benzoyl chloride. Molecular docking studies with hydrolases (e.g., lipases) suggest modified binding pockets are required to accommodate the bulky substituent .
Q. What are the implications of the TBDPS group on the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability testing (ICH Q1A guidelines) shows:
- pH 2–4 : Rapid hydrolysis (t₁/₂ < 1 hr) due to acid-catalyzed silyl ether cleavage.
- pH 7–9 : Stable for >24 hrs at 25°C but degrades above 40°C.
- Storage recommendations : Lyophilized form at -20°C under argon .
Q. How can researchers design in vivo studies to assess neurotoxicity risks given the compound’s potential to cross the blood-brain barrier (BBB)?
- Methodological Answer :
- BBB permeability assays : Use parallel artificial membrane permeability (PAMPA) models or in situ rodent brain perfusion.
- Behavioral phenotyping : Monitor motor function (rotarod test) and cognitive deficits (Morris water maze) in exposed animals.
- Biomarker analysis : Measure glial fibrillary acidic protein (GFAP) in cerebrospinal fluid as a neuroinflammation marker .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
